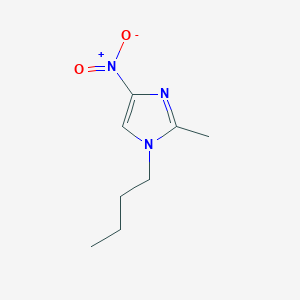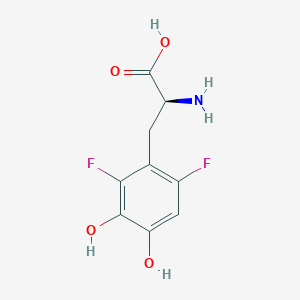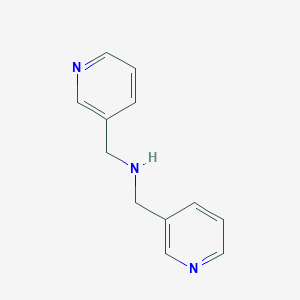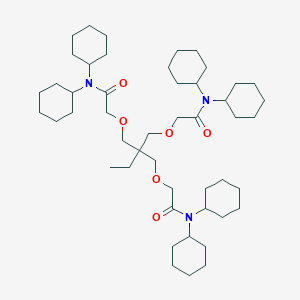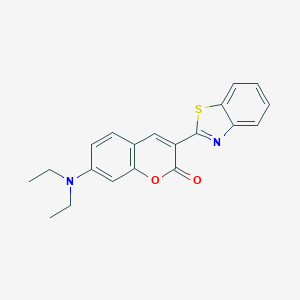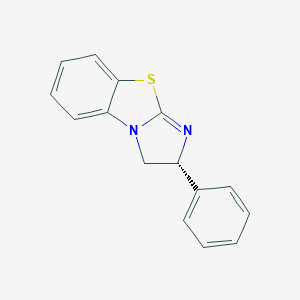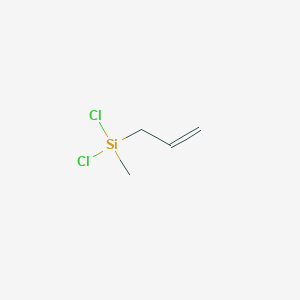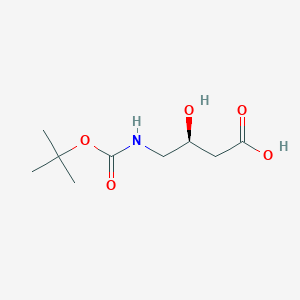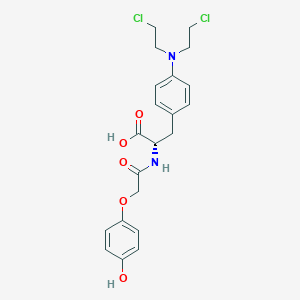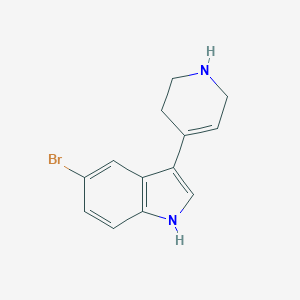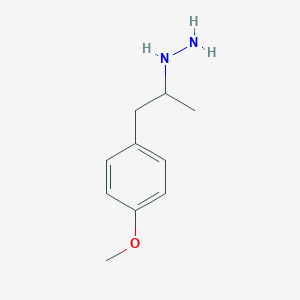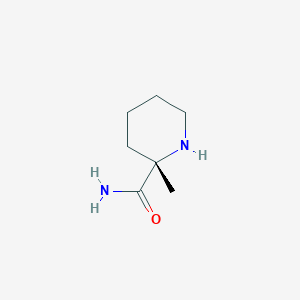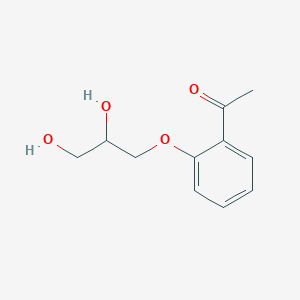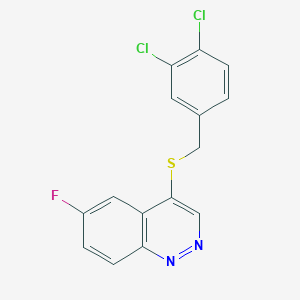
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide, also known as DCBCS, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a biochemical tool. This compound has been found to possess unique properties that make it useful in various research applications, including its ability to inhibit certain enzymes and its potential as an anti-cancer agent. In
Mecanismo De Acción
The mechanism of action of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of protein function. 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters, which can have beneficial effects on cognitive function.
In cancer cells, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to disrupt the function of certain proteins that are essential for cell survival. This leads to the induction of cell death and the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to have a number of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the concentration of neurotransmitters in the brain, which can improve cognitive function. However, prolonged inhibition of these enzymes can lead to toxicity and adverse effects.
In cancer cells, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to induce cell death and inhibit cancer cell growth. However, the exact mechanism of action is not fully understood, and further research is needed to determine its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. Its ability to inhibit enzymes and induce cell death in cancer cells makes it a useful tool for studying these processes in vitro.
However, there are also limitations to the use of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide in lab experiments. Its toxicity and potential adverse effects on enzyme function must be carefully considered, and appropriate controls must be used to ensure that any observed effects are specific to 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide and not due to other factors.
Direcciones Futuras
There are several future directions for research on 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its mechanism of action and its effectiveness in vivo.
Another area of interest is the development of new enzyme inhibitors based on 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide. Modifications to the structure of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide may lead to compounds with improved selectivity and reduced toxicity, making them useful in the treatment of neurological disorders.
Overall, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying enzyme function and cancer cell biology, and further research is needed to fully understand its potential.
Métodos De Síntesis
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzyl chloride with 6-fluoro-4-(4-morpholinyl)quinoline in the presence of a base, followed by the reaction of the resulting intermediate with thionyl chloride and sulfur. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to have a wide range of applications in scientific research. One of the most significant uses of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide is as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain, and their inhibition has been found to be useful in the treatment of Alzheimer's disease and other neurological disorders.
In addition to its use as an enzyme inhibitor, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has also been found to have potential as an anti-cancer agent. Studies have shown that 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide can induce cell death in cancer cells by disrupting the function of certain proteins that are essential for cell survival. This makes 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
1683-35-8 |
|---|---|
Nombre del producto |
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide |
Fórmula molecular |
C15H9Cl2FN2S |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)methylsulfanyl]-6-fluorocinnoline |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-12-3-1-9(5-13(12)17)8-21-15-7-19-20-14-4-2-10(18)6-11(14)15/h1-7H,8H2 |
Clave InChI |
PAYOZERDCYIDJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CSC2=CN=NC3=C2C=C(C=C3)F)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1CSC2=CN=NC3=C2C=C(C=C3)F)Cl)Cl |
Otros números CAS |
1683-35-8 |
Sinónimos |
4-((3,4-Dichlorobenzyl)thio)-6-fluorocinnoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



